molecular formula C10H21FO B1670083 Decanol, 10-fluoro- CAS No. 334-64-5

Decanol, 10-fluoro-

Cat. No. B1670083
CAS RN: 334-64-5
M. Wt: 176.27 g/mol
InChI Key: MEGBNFNBKNPNQO-UHFFFAOYSA-N
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Description

Decanol, 10-fluoro- is a biochemical . It is an organic compound with the chemical formula C10H21FO . It is a colorless or light yellow liquid with a special smell . It can be dissolved in many organic solvents at room temperature, such as ethanol and ether .


Synthesis Analysis

A green and efficient method was developed for upgrading furfural to 1,10-decanediol diacetate and 1-decanol acetate . A 92% yield of the acetates was obtained through the tandem benzoin condensation and hydrodeoxygenation reaction .


Molecular Structure Analysis

The chemical formula of Decanol, 10-fluoro- is C10H21FO . Its monoisotopic mass is 176.157643459 and its molecular weight is 176.275 .


Chemical Reactions Analysis

Decanol, 10-fluoro- is a combustible material . Containers may explode when heated . A green and efficient method was developed for upgrading furfural to 1,10-decanediol diacetate and 1-decanol acetate . A 92% yield of the acetates was obtained through the tandem benzoin condensation and hydrodeoxygenation reaction .


Physical And Chemical Properties Analysis

Decanol, 10-fluoro- has a density of 0.9±0.1 g/cm3 . Its boiling point is 241.8±5.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 55.6±6.0 kJ/mol . The flash point is 132.4±9.3 °C . The index of refraction is 1.423 . The molar refractivity is 50.1±0.3 cm3 . It has 1 H bond acceptor and 1 H bond donor . It has 9 freely rotating bonds .

Safety And Hazards

Decanol, 10-fluoro- is considered hazardous . It is a combustible liquid and causes serious eye irritation . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

10-fluorodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21FO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGBNFNBKNPNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCF)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187040
Record name Decanol, 10-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decanol, 10-fluoro-

CAS RN

334-64-5
Record name Decanol, 10-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanol, 10-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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